molecular formula C14H16N2O2 B13261289 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid

Cat. No.: B13261289
M. Wt: 244.29 g/mol
InChI Key: GRDQUCXWZCDAQO-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid is a compound that features a piperidine ring attached to an indole core, which is further substituted with a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid typically involves the formation of the indole core followed by the introduction of the piperidine ring and the carboxylic acid group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxylic acid group can be added via carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of an indole core, piperidine ring, and carboxylic acid group provides a versatile scaffold for the development of new drugs and bioactive molecules .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-piperidin-4-yl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2,(H,17,18)

InChI Key

GRDQUCXWZCDAQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

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